2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid
Description
2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid is a bifunctional compound featuring a phthalimide-protected amine linked via an ethoxyethoxy spacer to an acetic acid group. The phthalimide moiety serves as a robust protecting group for amines, commonly employed in organic synthesis to prevent undesired reactions during multi-step processes . The ethoxyethoxy chain enhances solubility in polar solvents, while the terminal acetic acid enables conjugation or further functionalization. This compound is primarily utilized in peptide synthesis and as a building block in medicinal chemistry.
Properties
IUPAC Name |
2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c16-12(17)9-21-8-7-20-6-5-15-13(18)10-3-1-2-4-11(10)14(15)19/h1-4H,5-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGILFWPOHHPKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147231 | |
| Record name | 2-[2-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75001-09-1 | |
| Record name | 2-[2-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]ethoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75001-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid typically involves the reaction of phthalimide with ethylene glycol and subsequent reaction with chloroacetic acid. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
a) Activation of the Carboxylic Acid Group
The carboxylic acid moiety undergoes activation for nucleophilic substitution. In US6562983B1 , the compound reacts with thionyl chloride (SOCl₂) in toluene or DMF to form the corresponding acid chloride . This intermediate is critical for subsequent esterification or amidation.
textReaction: 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid + SOCl₂ → Acid chloride Conditions: Toluene/DMF, 50–60°C, 3–4 hours Yield: >85% (crude)[4]
b) Formation of Acetoacetate Esters
The acid chloride reacts with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in dichloromethane (DCM) or dichloroethane (DCE) to yield alkyl 4-[2-(phthalimido)ethoxy]acetoacetate, a key intermediate in amlodipine synthesis .
textKey Conditions: - Base: Triethylamine or pyridine - Solvent: DCM or DCE - Yield: ~80% after purification[4]
Deprotection of the Phthalimido Group
The phthalimide group is cleaved under basic or reductive conditions to expose the free amine, enabling further functionalization.
a) Hydrazinolysis
Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol removes the phthalimide group at reflux (80°C) . This step is pivotal for generating primary amines for peptide coupling.
textReaction: This compound + NH₂NH₂ → 2-[2-(2-Aminoethoxy)ethoxy]acetic acid Yield: 85–90%[1][5]
b) Catalytic Hydrogenation
Palladium on carbon (Pd/C) under hydrogen gas cleaves the phthalimide group in methanol, producing the free amine .
textConditions: - Catalyst: 10% Pd/C - Solvent: Methanol - Temperature: 0–25°C - Yield: >90%[8]
Oxidation Reactions
The terminal hydroxyl group in intermediates can be oxidized to carboxylic acids.
TEMPO-Mediated Oxidation
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO) catalyzes the oxidation of alcohols to acids under mild conditions (0°C, pH 8.5) .
textReaction: 2-[2-(2-Phthalimidoethoxy)ethoxy]ethanol → this compound Conditions: - Oxidants: NaClO₂/NaOCl - Catalyst: TEMPO - Solvent: THF/H₂O - Yield: 80–85%[5][8]
Peptide Coupling and Phosphonamidate Formation
The deprotected amine participates in peptide bond formation.
b) Fmoc Protection
The amine is protected with fluorenylmethyloxycarbonyl (Fmoc) using Fmoc-Cl in sodium carbonate (Na₂CO₃) .
textReaction: Amine + Fmoc-Cl → Fmoc-AEEA Conditions: 10% Na₂CO₃, 0°C Yield: >95%[5]
Hantzsch Condensation
The compound participates in cyclocondensation to form dihydropyridine derivatives, critical in amlodipine synthesis .
Reaction with Ortho-Chlorobenzaldehyde
In US20070260065A1 , the acetoacetate ester reacts with ortho-chlorobenzaldehyde and methyl aminocrotonate in halogenated solvents (e.g., dichloromethane) to yield phthalimidoamlodipine .
textConditions: - Base: Triethylamine or K₂CO₃ - Solvent: Dichloromethane - Temperature: 50–70°C - Yield: 70–75%[1][7]
Comparative Reaction Data
Stability and Handling
This compound’s versatility in esterification, deprotection, and peptide coupling underpins its utility in synthesizing antihypertensive agents (e.g., amlodipine) and bioactive peptides. Reaction optimization (e.g., TEMPO oxidation) ensures high yields and scalability for industrial applications.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Drug Precursor : The primary application of 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid lies in its role as a precursor for anticancer drugs. Research indicates that derivatives of this compound are being explored for their therapeutic benefits against various types of cancer. The structural characteristics of the compound enable it to be modified into more potent anticancer agents, enhancing its interaction with biological targets .
Biochemical Probes : Due to its ability to undergo nucleophilic substitution reactions and hydrolysis, this compound can be utilized as a biochemical probe in research settings. Its derivatives can help in studying specific biological pathways and mechanisms, particularly in cancer biology.
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of Ethoxy Chains : Starting from phthalimide derivatives, the ethoxy chains are introduced using nucleophilic substitution reactions.
- Acetic Acid Linkage : The final step involves linking the ethoxy chain to acetic acid through esterification processes.
These methods can vary based on desired yields and purity levels, with detailed protocols often found in patent literature .
Research has shown that this compound exhibits significant biological activity. Case studies highlight its potential as:
- Inhibitors of Enzymes : Certain derivatives have been synthesized as inhibitors of enkephalinase and angiotensin-converting enzyme (ACE), showing good inhibitory potency with Ki values in the submicromolar range .
- Drug Delivery Systems : The compound's structural properties may also allow it to be used in drug delivery systems, enhancing the solubility and bioavailability of other therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially modifying their activity. The ethoxyethoxy acetic acid moiety can also participate in various biochemical pathways .
Comparison with Similar Compounds
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic Acid (Fmoc-AEEAc-OH)
- Structural Difference : Replaces phthalimide with a fluorenylmethyloxycarbonyl (Fmoc) group.
- Synthesis & Reactivity : Fmoc is introduced via carbamate chemistry and removed under mild basic conditions (e.g., piperidine), contrasting with phthalimide’s harsh deprotection (hydrazine) .
- Applications : Widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality with acid-labile protecting groups.
- Physical Properties : Higher hydrophobicity compared to the phthalimido analog, influencing resin compatibility in SPPS .
2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid
- Structural Difference : Substitutes phthalimide with a methoxy group.
- Applications : Functions as a dispersant in polymer chemistry due to its hydrophilic ethoxy chains and terminal acid group .
- Reactivity : Lacks reactive sites for conjugation, limiting its utility in bioconjugation compared to the phthalimido derivative.
- Solubility : Increased water solubility due to the absence of the bulky phthalimide group .
2-(2-(2-Chloroethoxy)ethoxy)acetic Acid
- Structural Difference : Chloro group replaces phthalimide.
- Reactivity : The chloro moiety acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols). This contrasts with the phthalimido compound’s role in amine protection .
- Applications : Intermediate in synthesizing polyethylene glycol (PEG)-based linkers for drug delivery systems .
2-[2-(2-Azidoethoxy)ethoxy]ethoxy]acetic Acid
- Structural Difference : Azide group replaces phthalimide.
- Reactivity : Participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), enabling bioorthogonal labeling .
- Applications : Critical in bioconjugation and probe development, unlike the phthalimido compound’s synthetic protection role .
2-(2-(Diethylamino)-2-oxoethoxy)acetic Acid
- Structural Difference: Diethylamino-oxo group replaces phthalimide.
- Basicity & Solubility : The tertiary amine enhances solubility in acidic media, contrasting with the phthalimido compound’s neutrality.
- Applications: Potential in ion-pair chromatography or as a ligand in metal coordination chemistry .
Data Table: Key Properties of 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic Acid and Analogs
Research Findings and Trends
- Phthalimide vs. Fmoc : Phthalimide offers stability under acidic conditions, whereas Fmoc is preferred for its mild deprotection, aligning with green chemistry trends .
- Functional Group Impact : Azide and chloro derivatives expand utility in bioconjugation and drug delivery, respectively, outperforming the phthalimido compound in niche applications .
- Solubility Trade-offs: Methoxy and diethylamino analogs exhibit superior solubility in aqueous systems, critical for biomedical applications .
Biological Activity
2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid is a compound with significant biological activity, particularly in the realm of medicinal chemistry. Its structure, featuring a phthalimido group linked to an ethoxy chain and acetic acid, allows for various modifications that enhance its therapeutic potential. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with similar compounds.
- Molecular Formula : C14H15NO6
- Molecular Weight : 293.272 g/mol
- Melting Point : 130°C to 132°C
- Density : Approximately 1.373 g/cm³
The compound's unique configuration influences its solubility and interaction with biological targets, making it a candidate for further pharmaceutical development.
Research indicates that this compound may function as a pharmaceutical precursor in cancer treatment. Its biological activity is primarily attributed to:
- Nucleophilic Substitution Reactions : The phthalimido group can engage in nucleophilic reactions, which are crucial for drug interactions.
- Hydrolysis : Under acidic or basic conditions, it can hydrolyze to yield phthalamic acid and acetic acid, potentially activating or deactivating biological pathways.
- Formation of Derivatives : It can react with amines or alcohols, leading to derivatives with enhanced anticancer properties.
Biological Activity
The compound has been studied for its potential therapeutic benefits against various cancers. Its derivatives are being explored for their efficacy in targeting cancer cells. Notably, the structural characteristics of this compound allow for modifications that may increase potency and selectivity toward cancerous tissues.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on different cancer cell lines, indicating its potential as an anticancer agent.
- Drug Delivery Systems : Research into the use of this compound in drug delivery systems has shown promise due to its ability to enhance solubility and stability of active pharmaceutical ingredients.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(2-Aminoethoxy)acetic acid | C6H13NO4 | Contains amino group; simpler structure; lower molecular weight |
| Ethyl 2-(phthalimido)acetate | C12H13NO3 | Similar phthalimido structure; lacks additional ethoxy groups |
| 3-(Phthalimido)propanoic acid | C11H11NO3 | Contains propanoic acid instead of acetic; fewer ethyl groups |
The presence of two ethoxy groups in this compound enhances its solubility and potentially modifies its biological activity compared to simpler analogs.
Q & A
Q. What are the key synthetic steps for preparing 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid?
The synthesis typically involves sequential etherification and phthalimide protection. A common route starts with reacting 2-aminoethanol with ethylene glycol derivatives to form intermediate ethoxy chains, followed by phthalimide coupling and acetic acid functionalization. Critical steps include:
- Step 1 : Synthesis of a di-ethoxy intermediate via nucleophilic substitution (e.g., using ethylene oxide or bromoethanol derivatives).
- Step 2 : Phthalimide protection of the amine group using phthalic anhydride under reflux conditions.
- Step 3 : Acetic acid moiety introduction via alkylation or ester hydrolysis. Purification often requires column chromatography or recrystallization to isolate the product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm ethoxy chain connectivity, phthalimide ring protons (~7.8 ppm aromatic signals), and acetic acid protons (~3.8–4.3 ppm for ethoxy groups, ~2.0 ppm for CHCOOH).
- FT-IR : Peaks at ~1770 cm (phthalimide C=O) and ~1700 cm (carboxylic acid C=O).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO, MW 293.27) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
By-products often arise from incomplete phthalimide protection or ethoxy chain oligomerization. Strategies include:
- Temperature Control : Maintaining reflux temperatures (110–120°C) during phthalimide coupling to ensure complete reaction while avoiding decomposition.
- Catalyst Use : Acidic catalysts (e.g., p-toluenesulfonic acid) improve etherification efficiency.
- Stoichiometric Precision : Excess phthalic anhydride (1.2–1.5 eq) ensures complete amine protection .
Q. What analytical challenges arise when resolving discrepancies in reported physicochemical properties (e.g., solubility, stability)?
Discrepancies may stem from impurities or polymorphic forms. Methodological approaches include:
Q. How does the compound’s stability under varying pH conditions impact its application in drug delivery systems?
The phthalimide group is hydrolytically labile under basic conditions (pH > 9), releasing the amine functionality. This property can be leveraged for pH-responsive drug release. Stability studies should include:
Q. What strategies mitigate side reactions during ethoxy chain elongation?
Competing oligomerization/polymerization can occur during ethoxy group formation. Mitigation involves:
- Slow Monomer Addition : Controlled addition of ethylene oxide derivatives to limit exothermic side reactions.
- Inert Atmosphere : Use of nitrogen/argon to prevent oxidation of intermediates.
- Chain-Length Control : Employing stoichiometric ratios of reagents (e.g., 1:1 for di-ethoxy vs. 1:2 for tri-ethoxy targets) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on optimal reaction yields for phthalimide coupling?
Discrepancies often arise from solvent polarity or moisture content. Systematic validation steps include:
- Solvent Screening : Compare yields in aprotic solvents (e.g., DMF vs. THF) with controlled water content (<0.1%).
- Reaction Monitoring : Use in-situ FT-IR or H NMR to track phthalimide formation kinetics.
- Reproducibility Checks : Replicate reported conditions with strict anhydrous protocols .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
